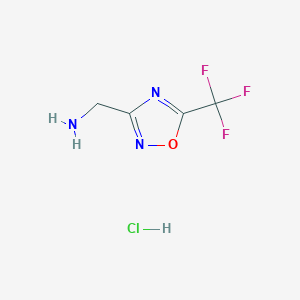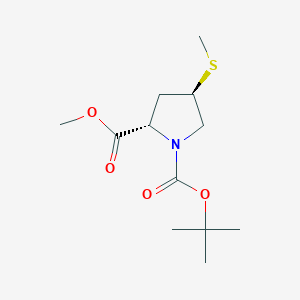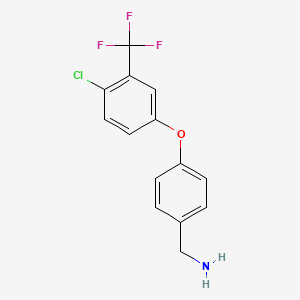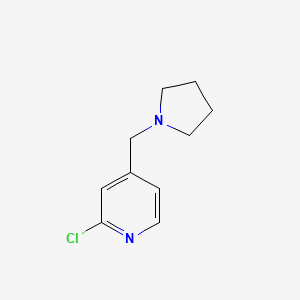
2-Cloro-4-(pirrolidin-1-ilmetil)piridina
Descripción general
Descripción
2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons, which means that different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
Pyrrolidine and its derivatives are known to undergo various chemical reactions. For instance, pyrrolidine derivatives can be synthesized from pyridine-N-oxides . Also, 2-chloropyridines can be synthesized in high yields from pyridine-N-oxides .Physical And Chemical Properties Analysis
While specific physical and chemical properties for 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine were not found in the search results, pyrrolidine and its derivatives are known for their unique physicochemical parameters .Aplicaciones Científicas De Investigación
Descubrimiento y desarrollo de fármacos
El anillo de pirrolidina, un componente de 2-Cloro-4-(pirrolidin-1-ilmetil)piridina, se utiliza ampliamente en química medicinal para desarrollar compuestos para tratar enfermedades humanas . La versatilidad de este andamiaje se debe a su capacidad para explorar eficazmente el espacio farmacoforico, contribuir a la estereoquímica y proporcionar una mayor cobertura tridimensional. Este compuesto se puede utilizar para crear nuevos compuestos biológicamente activos con selectividad de objetivo, lo que podría conducir a nuevos agentes terapéuticos.
Síntesis de moléculas bioactivas
This compound: puede utilizarse en la síntesis de moléculas bioactivas caracterizadas por el anillo de pirrolidina y sus derivados . Estos incluyen pirrolizinas, pirrolidin-2-ona y pirrolidin-2,5-dionas. La estructura del compuesto permite la creación de diversas moléculas con perfiles biológicos variables, lo cual es crucial para el diseño de fármacos.
Agentes antibacterianos
Los derivados del compuesto han mostrado promesa en la actividad antibacteriana. Las investigaciones de relación estructura-actividad (SAR) han indicado que los sustituyentes en el anillo de pirrolidina pueden influir significativamente en la eficacia antibacteriana . Esto convierte a This compound en un punto de partida valioso para el desarrollo de nuevos agentes antibacterianos.
Investigación contra el cáncer
Las sales de piridinio, incluidas las derivadas de This compound, se han explorado por sus propiedades anticancerígenas . La capacidad del compuesto para modificarse en sales de piridinio estructuralmente diversas lo convierte en un candidato potencial para crear agentes anticancerígenos.
Inhibidores antimaláricos y anticolinesterasa
La diversidad estructural de las sales de piridinio derivadas de This compound también se extiende a aplicaciones como inhibidores antimaláricos y anticolinesterasa . Estas aplicaciones son cruciales en la lucha contra la malaria y afecciones como la enfermedad de Alzheimer.
Aplicaciones en ciencia de materiales
Más allá de los productos farmacéuticos, This compound se puede utilizar en ciencia de materiales. Sus derivados se pueden aplicar en el desarrollo de nuevos materiales con propiedades únicas, lo que podría afectar a diversas industrias .
Sistemas de entrega de genes
Los derivados del compuesto se pueden funcionalizar para formar estructuras adecuadas para sistemas de entrega de genes. Esta aplicación es particularmente relevante en el campo de la medicina genética y las terapias .
Desarrollo de agroquímicos
Por último, This compound puede servir como intermedio en la síntesis de agroquímicos. Sus derivados se pueden utilizar para crear compuestos que protegen los cultivos de plagas y enfermedades, contribuyendo a la productividad agrícola .
Mecanismo De Acción
Direcciones Futuras
The pyrrolidine ring and its derivatives, including 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine, continue to be of great interest in medicinal chemistry due to their potential for the treatment of human diseases . The design of new pyrrolidine compounds with different biological profiles is a promising area of future research .
Propiedades
IUPAC Name |
2-chloro-4-(pyrrolidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-10-7-9(3-4-12-10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJYYDIYWOZQKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

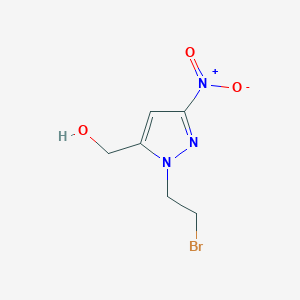
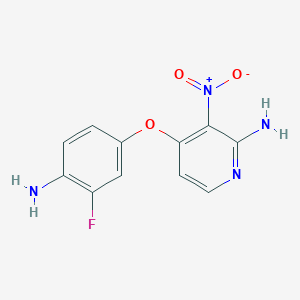


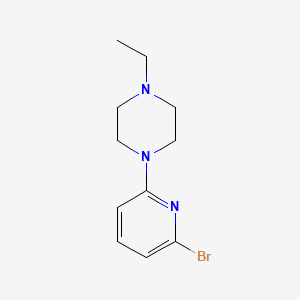



![2-[4-(4-Fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1400504.png)
amine](/img/structure/B1400505.png)
